molecular formula C16H13NO3 B190549 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 85507-69-3

1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B190549
CAS RN: 85507-69-3
M. Wt: 267.28 g/mol
InChI Key: SGCDUQWVNMXCOR-JXMROGBWSA-N
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Description

“1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C16H13NO3 . It has a molecular weight of 267.28 g/mol . The IUPAC name for this compound is (2E)-1-(4-methylphenyl)-3-(3-nitrophenyl)-2-propen-1-one .


Molecular Structure Analysis

The molecular structure of this compound involves a prop-2-en-1-one group attached to a 4-methylphenyl group and a 3-nitrophenyl group . The InChI code for this compound is 1S/C16H13NO3/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(11-13)17(19)20/h2-11H,1H3/b10-7+ .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.28 g/mol . It has an XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 267.08954328 g/mol .

Scientific Research Applications

  • Nonlinear Optical Properties : A study on a closely related compound, 3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, examined its nonlinear optical properties using density functional theory (DFT). This research highlights the potential of such compounds in developing advanced optical materials (Valverde et al., 2018).

  • Photophysical Properties : The photophysical properties of chalcone derivatives, including their absorption and fluorescence characteristics in different solvents, were investigated. This research aids in understanding the intramolecular charge transfer and stabilization in excited states, which is crucial for applications in photonic and electronic devices (Kumari et al., 2017).

  • Crystal Structure Analysis : The crystal structure of 3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one provides insights into the molecular geometry and intermolecular interactions, essential for designing materials with specific optical and electronic properties (Jasinski et al., 2007).

  • Optical Limiting Applications : Investigations into the nonlinear optical properties of chalcones doped in poly(methyl methacrylate) thin films revealed their strong nonlinear absorption behavior and optical limiting properties. This research underscores the potential of such compounds in protecting against intense light sources (Maidur & Patil, 2018).

  • Antimicrobial Activity : The synthesis and antimicrobial studies of novel chalcone derivatives indicate the potential of these compounds in developing new antimicrobial agents (Desai & Dodiya, 2016).

  • Corrosion Inhibition : Chalcone derivatives have been studied for their effectiveness in inhibiting the corrosion of metals, highlighting their potential in industrial applications (Fouda et al., 2014).

properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(11-13)17(19)20/h2-11H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCDUQWVNMXCOR-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

CAS RN

85507-69-3
Record name Aloe vera, ext.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MW Bhade - Current Agriculture Research Journal, 2023 - agriculturejournal.org
Numerous heterocyclic compounds demonstrated a wide range of biological activities, including pesticidal, fungicidal, insecticidal, antioxidant, and analgesic properties. The majority of …
Number of citations: 3 www.agriculturejournal.org
TA Podrugina, VA Alferova, AV Mironov, ED Matveeva… - Tetrahedron, 2016 - Elsevier
The preparation and properties of novel mixed arsonium–iodonium and sulfonium–iodonium ylides are reported. A series of substituted arsonium and sulfonium ylides was obtained by …
Number of citations: 6 www.sciencedirect.com

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